

Independent Validation of MK-8033 Hydrochloride Activity: A Comparative Guide

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Compound of Interest

Compound Name: MK-8033 hydrochloride

Cat. No.: B1139453

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical activity of **MK-8033 hydrochloride**, a potent dual inhibitor of the c-Met and Ron receptor tyrosine kinases, against other known inhibitors targeting these pathways. The information presented is intended to assist researchers in evaluating **MK-8033 hydrochloride** for their specific research and development needs.

Introduction to MK-8033 Hydrochloride

MK-8033 hydrochloride is an orally active, ATP-competitive small molecule inhibitor that demonstrates high affinity for the activated conformations of both c-Met and Ron kinases.[1][2] Dysregulation of the c-Met and Ron signaling pathways is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. MK-8033 has been shown to inhibit the autophosphorylation of these kinases, thereby blocking downstream signaling cascades crucial for tumor cell proliferation, survival, and invasion.[3]

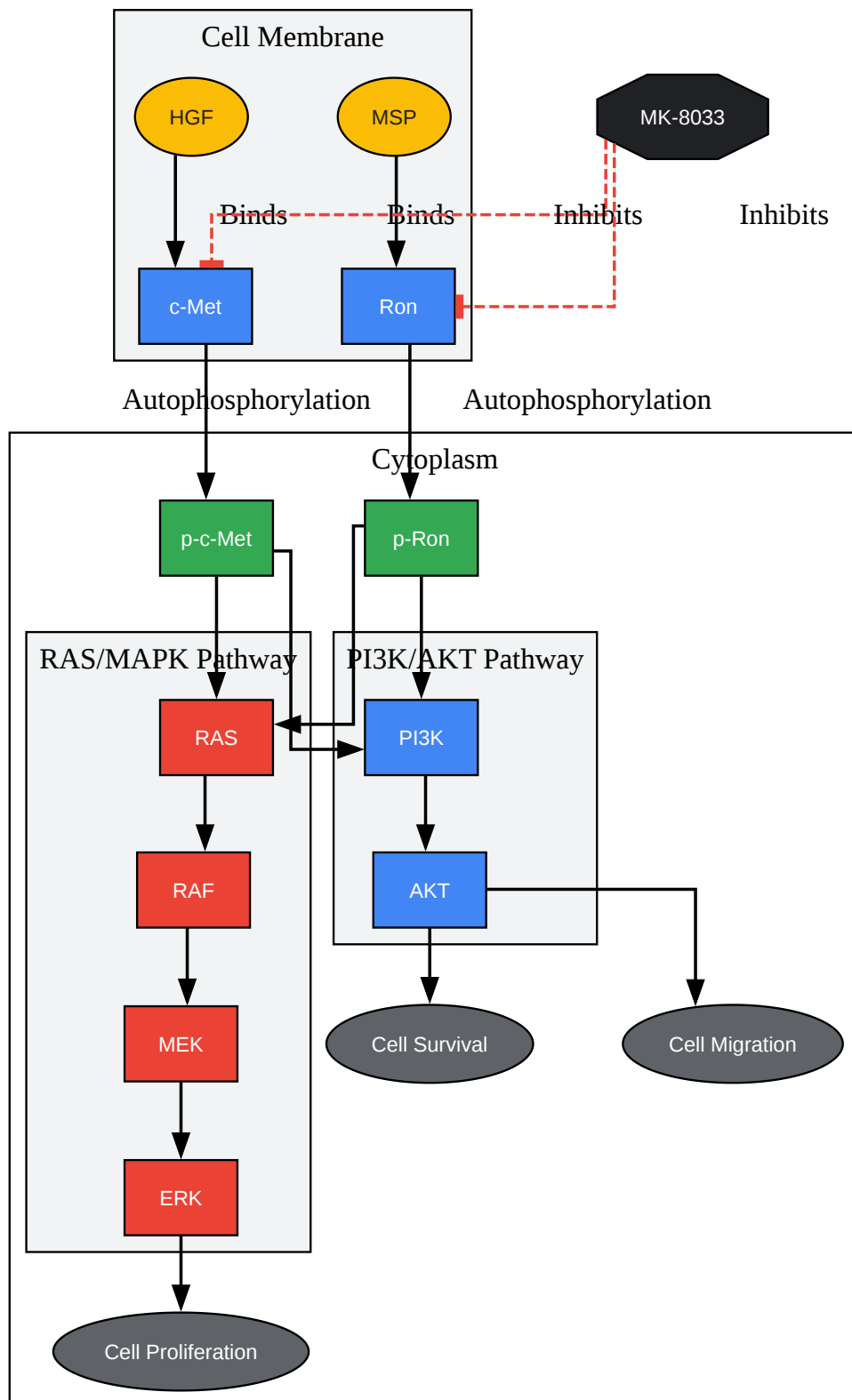
Comparative Analysis of Inhibitor Potency

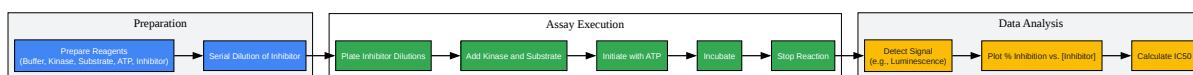
The following table summarizes the in vitro potency of **MK-8033 hydrochloride** and a selection of alternative c-Met and Ron inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

Compound	Target	IC ₅₀ (nM)	Notes
MK-8033 hydrochloride	c-Met	1[1][2]	Dual c-Met/Ron inhibitor.
Ron	7[1][2]		
BMS-777607 (ASLAN002)	c-Met	3.9[4][5][6]	Also inhibits Axl and Tyro3.
Ron	1.8[4][5][6]		
PHA-665752	c-Met	9[7][8][9]	
Ron	68[7][9]		
Crizotinib (PF-02341066)	c-Met	11 (cell-based)[10][11]	Also a potent ALK and ROS1 inhibitor.
Cabozantinib (XL184)	c-Met	1.3[12][13]	Multi-kinase inhibitor (VEGFR2, RET, KIT, etc.).
Capmatinib (INC280)	c-Met	0.13[14]	Highly selective for c-Met.
Tepotinib	c-Met	4[15]	Selective c-Met inhibitor.
Tivantinib (ARQ 197)	c-Met	Ki ≈ 355[16]	Non-ATP-competitive inhibitor.

Signaling Pathway of c-Met/Ron and Inhibition by MK-8033

The c-Met and Ron receptor tyrosine kinases, upon binding their respective ligands (Hepatocyte Growth Factor for c-Met and Macrophage-Stimulating Protein for Ron), dimerize and autophosphorylate, initiating downstream signaling. Key pathways activated include the RAS/MAPK and PI3K/AKT cascades, which regulate cell proliferation, survival, and migration. MK-8033 acts by competitively binding to the ATP-binding pocket of the kinase domain, preventing phosphorylation and subsequent pathway activation.





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